N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Catalog No.
S2939717
CAS No.
393832-79-6
M.F
C20H20N4S
M. Wt
348.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a...

CAS Number

393832-79-6

Product Name

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

IUPAC Name

N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Molecular Formula

C20H20N4S

Molecular Weight

348.47

InChI

InChI=1S/C20H20N4S/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25)

InChI Key

YOAIBBLBNWRYDS-UHFFFAOYSA-N

SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCC4=CC=CC=C4

solubility

not available

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a bicyclic structure composed of a pyrrolo[1,2-a]pyrazine core fused with a benzyl group and a pyridine moiety. The presence of sulfur in the carbothioamide functional group adds to its chemical diversity. With a molecular formula of C₁₈H₁₈N₄S and a molecular weight of 348.47 g/mol, this compound exhibits intriguing chemical properties that may be leveraged in various applications.

The chemical reactivity of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be influenced by the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitutions: The compound can undergo nucleophilic attack at the carbon atoms adjacent to the sulfur atom in the carbothioamide group.
  • Suzuki Cross-Coupling Reactions: This compound can participate in Suzuki reactions to form carbon-carbon bonds, which are essential in organic synthesis.
  • Cyclization Reactions: The presence of nitrogen atoms allows for potential cyclization under acidic or basic conditions, leading to the formation of various derivatives.

Research indicates that compounds structurally related to N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exhibit significant biological activities. Specifically, derivatives of similar structures have shown:

  • Antiviral Properties: Certain benzamide-based derivatives have demonstrated efficacy against influenza viruses.
  • Antibacterial and Antifungal Activities: Related compounds have been studied for their ability to combat bacterial and fungal infections.
  • Anticancer Effects: The interaction of this compound with specific molecular targets may inhibit cell proliferation, suggesting potential applications in cancer therapy.

The synthesis of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves several steps:

  • Formation of N-benzylated Pyridine: The reaction starts with pyridine derivatives treated with benzyl halides under basic conditions to yield an N-benzylated intermediate.
  • Cyclization: This intermediate undergoes cyclization with appropriate reagents (e.g., amines) to form the dihydropyrrolo[1,2-a]pyrazine structure.
  • Thioamide Formation: Finally, treatment with thioketones or thioureas can yield the carbothioamide group.

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting viral infections or cancer.
  • Materials Science: Due to its electronic properties, it may be explored for applications in nonlinear optical materials.

The mechanism of action for N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, potentially leading to alterations in cellular pathways associated with disease processes.

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be compared with other similar compounds based on structural and functional characteristics:

Compound NameStructure HighlightsUnique Features
N-benzyl-N-methyl-1-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine-3-carboxamideContains a fluorinated phenyl groupEnhanced lipophilicity and altered pharmacokinetics
N-(pyridin-2-yl)amidesSimilar pyridine ring structureDifferent substituents affecting biological activity
3-bromoimidazo[1,2-a]pyridinesContains an imidazo ring systemPresence of bromine introduces unique reactivity
Pyrazolo[3,4-d]pyrimidinesSimilar pyrazolo ring systemVariations in substituents influence properties

The uniqueness of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide lies in its specific combination of structural features that confer distinct chemical and biological properties compared to these similar compounds.

XLogP3

2.2

Dates

Last modified: 08-17-2023

Explore Compound Types